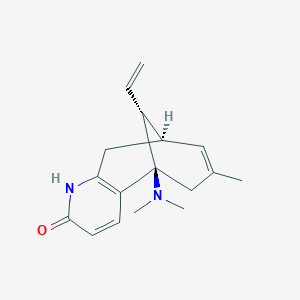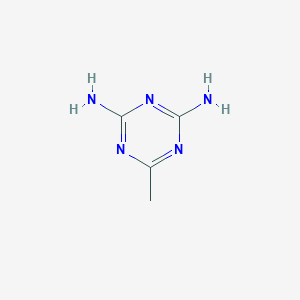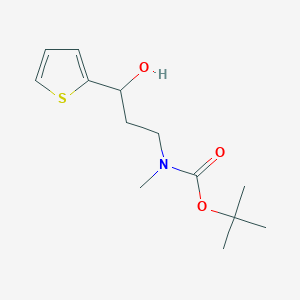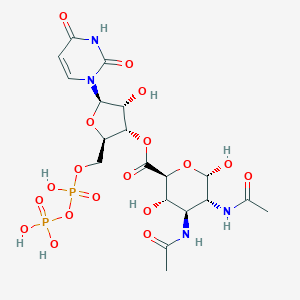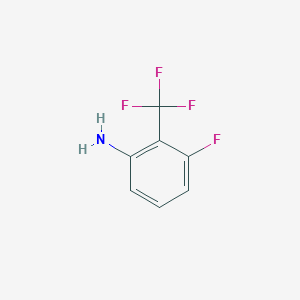
Furyl hydroxymethyl ketone
説明
Furyl hydroxymethyl ketone, also known as 1-(2-furanyl)-2-hydroxyethanone, is an organic compound with the molecular formula C6H6O3. It is characterized by the presence of a furan ring and a hydroxymethyl ketone functional group. This compound is a colorless liquid that is soluble in many organic solvents such as alcohols, ethers, and esters .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing furyl hydroxymethyl ketone involves the reaction of ethyl chloroformate with furan in the presence of a base catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, this compound can be produced through the acid-catalyzed degradation of cellulose. This method utilizes concentrated zinc chloride solution as both a solvent and a catalyst under microwave irradiation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
科学的研究の応用
Furyl hydroxymethyl ketone has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving furan derivatives.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive molecules.
作用機序
The mechanism of action of furyl hydroxymethyl ketone involves its interaction with specific molecular targets and pathways. In enzyme-catalyzed reactions, it acts as a substrate that undergoes transformation to yield various products. The furan ring and hydroxymethyl ketone functional group play crucial roles in its reactivity and interaction with enzymes .
類似化合物との比較
- 2-Furyl hydroxymethyl ketone
- 2-(Hydroxyacetyl)furan
- 2-(1-Oxo-2-hydroxyethyl)furan
Comparison: Furyl hydroxymethyl ketone is unique due to its specific functional groups and reactivity. Compared to similar compounds, it exhibits distinct chemical behavior in oxidation, reduction, and substitution reactions. Its applications in the synthesis of 3-iodocoumarins and quinoxalines further highlight its uniqueness .
特性
IUPAC Name |
1-(furan-2-yl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZZMVPSHLKFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938853 | |
| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17678-19-2 | |
| Record name | 2-Furyl hydroxymethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Furan-2-yl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FURYL HYDROXYMETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U7H4P11RD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Furyl hydroxymethyl ketone formed from cellulose?
A1: this compound is a significant product in the acid-catalyzed degradation of cellulose. Research has shown that cellulose can be directly converted into this compound using concentrated zinc chloride solution as both a solvent and a catalyst under microwave irradiation []. The yield of this compound is influenced by factors such as temperature, reaction time, zinc chloride concentration, cellulose content, and microwave power [, ].
Q2: What is the role of this compound in analyzing the degradation of cotton cellulose?
A2: this compound serves as a valuable indicator in studying the pyrolysis of cotton cellulose treated with flame retardants. Research suggests that the presence of phosphorus-containing flame retardants during pyrolysis influences the relative amounts of various volatile compounds, including this compound, released from cotton cellulose [, ]. Analyzing the changes in this compound levels provides insights into the effectiveness and mechanisms of different flame retardants.
Q3: What are the analytical methods used to detect and quantify this compound?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely employed technique for the identification and quantification of this compound in various matrices. For instance, GC-MS analysis effectively identified this compound in whey powder subjected to accelerated browning []. Similarly, researchers utilized GC-TOFMS to analyze off-flavor chemicals in beer, successfully detecting and quantifying this compound alongside other compounds [].
Q4: What is the significance of this compound in understanding the composition of natural products?
A4: this compound is found in various natural products, and its presence provides valuable insights into their chemical composition and potential bioactivity. For example, GC-MS analysis revealed this compound as one of the constituents in the Ayurvedic medicine "Ashokarishtam" []. Similarly, the fruit extract of Plinia cauliflora, known for its ethnobotanical applications, was found to contain this compound among its top 15 most abundant compounds [].
Q5: Does the presence of this compound in Plinia cauliflora extract contribute to its biological activity?
A5: While this compound itself has not been directly linked to the observed biological activities of Plinia cauliflora extract, the extract, containing this compound as one of the major compounds, demonstrated inhibition activity against the Klebsiella pneumoniae single-stranded DNA-binding protein (KpSSB) []. Further research is needed to elucidate the specific contribution of this compound to this activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







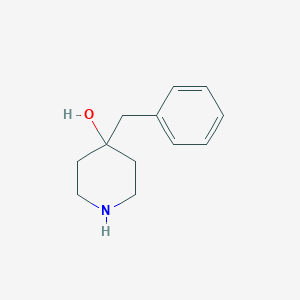
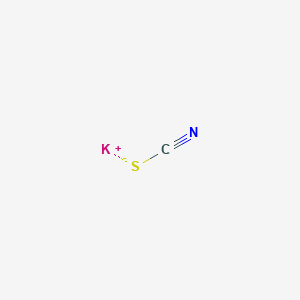
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
